REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17])[NH:5][C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7].[H][H].[Na].C[O:30][C:31](=[O:40])[C:32]1[CH:37]=[CH:36][C:35]([CH2:38]Br)=[CH:34][CH:33]=1>CN(C)C=O.CCOCC>[CH3:3][N:4]([C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17])[N:5]([CH2:38][C:35]1[CH:36]=[CH:37][C:32]([C:31]([OH:40])=[O:30])=[CH:33][CH:34]=1)[C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7] |f:0.1,^1:27|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CN(NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)CBr)=O
|
Name
|
ice water
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOCC
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
of water, and the resulting mixture stirred for about 24 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When all the material had been added
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated for an hour at about 80° in order
|
Type
|
ADDITION
|
Details
|
A mixture of 759 g
|
Type
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TEMPERATURE
|
Details
|
was heated for an hour at 80°
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The thereby obtained crude methyl ester (nD24 = 1.1558)
|
Type
|
CUSTOM
|
Details
|
was used without further purification for the next step
|
Type
|
DISSOLUTION
|
Details
|
It was dissolved in about 2200 ml
|
Type
|
ADDITION
|
Details
|
of dioxane, treated with a solution of 133 g
|
Type
|
ADDITION
|
Details
|
It was then poured into about 10 liters of ice water and neutral materials
|
Type
|
EXTRACTION
|
Details
|
were extracted with ether
|
Type
|
CUSTOM
|
Details
|
The isolated crude acid
|
Type
|
CUSTOM
|
Details
|
was recrystallized from dibutyl ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(N(C(=O)OCC1=CC=CC=C1)CC1=CC=C(C(=O)O)C=C1)C(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |